Tetrazolidine

Description

1H-tetrazole is a tetrazole tautomer where the proton is located on the 1st position. It is a tetrazole and a one-carbon compound. It is a tautomer of a 2H-tetrazole and a 5H-tetrazole.

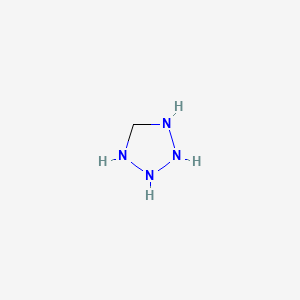

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Tetrazolidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazolidine, a five-membered heterocyclic compound containing four nitrogen atoms, represents a core scaffold of significant interest in medicinal chemistry. While the parent, unsubstituted tetrazolidine (CH₆N₄) is not extensively characterized experimentally, its derivatives, particularly tetrazolidinones, exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the basic chemical properties of the tetrazolidine ring system, focusing on the synthesis, reactivity, and characterization of its derivatives. Due to the scarcity of experimental data on the parent compound, this document leverages data from substituted tetrazolidines to provide insights into the fundamental chemistry of this heterocyclic system.

The Tetrazolidine Core: An Overview

The parent tetrazolidine is a saturated heterocycle with the molecular formula CH₆N₄. Publicly available experimental data on its physicochemical properties are limited. However, computational data provides some insight into its basic characteristics.

Computed Physicochemical Properties of Tetrazolidine

The following table summarizes the computed properties for the unsubstituted tetrazolidine molecule. It is crucial to note that these are theoretical values and may not reflect the properties of a physical sample.

| Property | Value | Source |

| Molecular Formula | CH₆N₄ | PubChem |

| Molecular Weight | 74.09 g/mol | PubChem |

| IUPAC Name | tetrazolidine | PubChem |

| CAS Number | 27988-97-2 | PubChem |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis of the Tetrazolidine Ring System

The synthesis of the saturated tetrazolidine ring is most commonly achieved through the formation of its derivatives, such as tetrazolidinones. A prevalent method involves the [3+2] cycloaddition reaction.

General Synthesis of Tetrazolidine Derivatives via Cycloaddition

A common route to tetrazolidine derivatives involves the reaction of an imine (Schiff base) with sodium azide in a suitable solvent like tetrahydrofuran (THF). This method proceeds via a 1,3-dipolar cycloaddition mechanism.

A generalized experimental protocol for the synthesis of a substituted tetrazolidine from a Schiff base is as follows:

Materials:

-

Substituted Schiff base (1 equivalent)

-

Sodium azide (NaN₃) (1.5 - 2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

The substituted Schiff base is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Sodium azide is added to the solution portion-wise with stirring.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically monitored by Thin Layer Chromatography - TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired tetrazolidine derivative.

Reactivity of the Tetrazolidine Ring

The reactivity of the tetrazolidine ring is influenced by the nature and position of its substituents. Common reactions involving the tetrazolidine core include N-alkylation and modifications at exocyclic positions. For instance, tetrazolidinone derivatives can undergo reactions at the nitrogen atoms or at the carbon atom flanked by the two nitrogen atoms, depending on the specific derivative and reaction conditions.

Spectroscopic Characterization

The structural elucidation of tetrazolidine derivatives relies heavily on spectroscopic techniques. Below are the expected characteristic signals for the tetrazolidine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon atom of the tetrazolidine ring are expected to appear as a singlet in the range of 4.5-6.0 ppm, with the exact chemical shift depending on the substituents. Protons on the nitrogen atoms (N-H) will appear as broad singlets and their chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon atom within the tetrazolidine ring typically resonates in the range of 70-90 ppm.[1] The chemical shifts of substituent carbons will appear in their respective characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of a tetrazolidine derivative would be expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (in tetrazolidinones) | 1680 - 1750 | Strong |

| N-N Stretch | 1000 - 1250 | Medium to Weak |

Mass Spectrometry (MS)

In mass spectrometry, tetrazolidine derivatives will exhibit a molecular ion peak corresponding to their molecular weight. The fragmentation pattern will be highly dependent on the nature of the substituents. Common fragmentation pathways may involve the loss of substituents or the cleavage of the heterocyclic ring.

Biological Activities of Tetrazolidine Derivatives

While unsubstituted tetrazolidine has no known biological activity, its derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological properties.[2] The tetrazolidine scaffold is a key component in compounds developed for various therapeutic areas.

A summary of the prominent biological activities of tetrazolidine derivatives is presented below:

| Biological Activity | Description |

| Anticancer | Certain tetrazolidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] |

| Antidiabetic | Tetrazolidinediones (a class of tetrazolidine derivatives) are well-known for their use in the treatment of type 2 diabetes. |

| Antimicrobial | Various substituted tetrazolidines have demonstrated significant activity against a range of bacteria and fungi.[2] |

| Anti-inflammatory | Some derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2] |

| Antiviral | The tetrazolidine scaffold has been explored for the development of antiviral agents.[2] |

Conclusion

The tetrazolidine ring system, while under-characterized in its parent form, is a versatile and privileged scaffold in the design and synthesis of pharmacologically active compounds. This guide has provided an overview of the fundamental chemical properties of the tetrazolidine core by examining its derivatives. The synthetic accessibility and the diverse biological activities of substituted tetrazolidines underscore the importance of this heterocyclic motif for future research and development in the pharmaceutical sciences. Further investigation into the properties and reactivity of the parent tetrazolidine could open new avenues for the design of novel therapeutic agents.

References

The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and core synthetic strategies for constructing the tetrazole ring system.

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry and materials science. Its unique properties, including its role as a bioisostere for carboxylic acids and its high nitrogen content, have cemented its importance in a wide array of applications, from blockbuster pharmaceuticals to high-energy materials. This technical guide delves into the historical milestones of tetrazole synthesis, from its initial discovery to the sophisticated methodologies employed by chemists today.

The Dawn of Tetrazole Chemistry: A Historical Perspective

The journey into the world of tetrazoles began in 1885, when Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative.[1][2] He observed the formation of a compound with the chemical formula C₈H₅N₅, which he named "tetrazole," from the reaction of dicyanophenylhydrazine with nitrous acid.[1] However, it was the seminal work of Hantzsch and his collaborators in 1901 that laid the foundation for the most prevalent method of tetrazole synthesis to this day: the [3+2] cycloaddition of an azide with a nitrile.[1][3] Initially, the use of highly toxic and explosive hydrazoic acid limited the widespread application of this method. A significant advancement came in 1958 when Finnegan and coworkers introduced a safer procedure using sodium azide and ammonium chloride in dimethylformamide (DMF), a protocol that remains in common use.[3]

Core Synthetic Strategies for Tetrazole Formation

The synthetic arsenal for constructing the tetrazole ring is diverse, with the choice of method often dictated by the desired substitution pattern, substrate scope, and reaction conditions. The following sections detail the most significant and widely employed synthetic routes.

The Huisgen [3+2] Cycloaddition: The Workhorse of Tetrazole Synthesis

The reaction between a nitrile and an azide to form a 5-substituted-1H-tetrazole is the most common and versatile method for tetrazole synthesis.[1][4] This reaction can be catalyzed by a variety of Lewis and Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide ion.

Logical Relationship of the Huisgen Cycloaddition:

Caption: The key components for the Huisgen [3+2] cycloaddition to synthesize 5-substituted-1H-tetrazoles.

Experimental Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Organic Nitriles and Sodium Azide with Zinc Chloride Catalyst

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as water or dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with hydrochloric acid (HCl) to precipitate the tetrazole product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 5-substituted-1H-tetrazole.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical route to substituted tetrazoles. The Ugi and Passerini reactions are prominent examples.

First reported by Ivar Ugi in 1961, this four-component reaction involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles.[5]

Experimental Workflow for Ugi Tetrazole Synthesis:

Caption: A simplified workflow for the Ugi four-component synthesis of 1,5-disubstituted tetrazoles.

Experimental Protocol: General Procedure for the Ugi-Azide Reaction

-

Reactant Preparation: In a reaction vessel, dissolve the aldehyde or ketone (1.0 eq), the amine (1.0 eq), and the isocyanide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

-

Azide Addition: Add trimethylsilyl azide (TMSN₃) (1.0-1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

The Passerini reaction, a three-component reaction between an aldehyde or ketone, an isocyanide, and a carboxylic acid, can be adapted to synthesize α-acyloxy tetrazoles by replacing the carboxylic acid with hydrazoic acid.

Signaling Pathway of the Passerini-Type Tetrazole Synthesis:

Caption: A conceptual pathway for the formation of 1,5-disubstituted tetrazoles via a Passerini-type reaction.

Modern and Catalytic Methods

Research in tetrazole synthesis continues to evolve, with a focus on developing more efficient, environmentally friendly, and safer methodologies.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In tetrazole synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles

-

Reaction Mixture: In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as triethylammonium chloride or a metal salt in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (typically 10-30 minutes).

-

Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional Huisgen method, involving acidification to precipitate the product.

The use of solid-supported catalysts, such as nano-ZnO, Sb₂O₃, and various metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability, contributing to greener synthetic processes. These catalysts often facilitate the [3+2] cycloaddition under milder conditions.

Quantitative Comparison of Key Synthetic Methods

The efficiency of different synthetic methods for tetrazoles can vary significantly. The following table summarizes typical quantitative data for some of the discussed methods.

| Synthetic Method | Typical Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| Huisgen Cycloaddition (Conventional) | Aryl & Alkyl Nitriles | NH₄Cl / NaN₃ | DMF | 100-130 | 12-48 h | 60-95 |

| Huisgen Cycloaddition (ZnCl₂ Catalyzed) | Aryl & Alkyl Nitriles | ZnCl₂ / NaN₃ | Water | 100 | 12-24 h | 80-98 |

| Ugi-Azide Reaction | Aldehydes, Amines, Isocyanides | TMSN₃ | Methanol | Room Temp. | 24-48 h | 50-90 |

| Microwave-Assisted Huisgen | Aryl & Alkyl Nitriles | Et₃N·HCl / NaN₃ | DMF | 150-200 | 10-30 min | 70-98 |

| Heterogeneous Catalysis (e.g., nano-ZnO) | Aryl Nitriles | nano-ZnO / NaN₃ | DMF | 120 | 10-14 h | 85-95 |

Conclusion

From its discovery in the late 19th century, the synthesis of tetrazoles has undergone a remarkable evolution. The development of safer and more efficient methods, particularly the versatile Huisgen [3+2] cycloaddition and the elegant multicomponent reactions, has made this important heterocycle readily accessible. The ongoing advancements in catalytic systems and reaction technologies, such as microwave-assisted synthesis and flow chemistry, continue to push the boundaries of efficiency and sustainability in tetrazole chemistry, ensuring its continued prominence in drug discovery and materials science for years to come.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. tandfonline.com [tandfonline.com]

A Preliminary Investigation of Thiazolidinedione Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic oral antidiabetic drugs that have garnered significant attention for their potent insulin-sensitizing effects.[1] This technical guide provides a comprehensive overview of the biological activities of TZDs, with a primary focus on their molecular mechanisms of action, key signaling pathways, and the experimental protocols used to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: PPARγ Agonism

The primary molecular target of thiazolidinediones is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] TZDs bind to and activate PPARγ, leading to a cascade of downstream events that ultimately enhance insulin sensitivity.[2][3]

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of numerous genes involved in adipogenesis, glucose homeostasis, and lipid metabolism.[3][5]

The activation of PPARγ by TZDs leads to several key physiological effects:

-

Improved Insulin Sensitivity: TZDs enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin.[1][2] This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.[3]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids (FFAs), thus reducing circulating FFA levels that contribute to insulin resistance.[5][6]

-

Modulation of Adipokines: TZDs alter the secretion of adipokines, hormones produced by adipose tissue. They increase the production of adiponectin, an insulin-sensitizing hormone, and decrease the levels of pro-inflammatory cytokines like TNF-α.[5][6]

-

Anti-inflammatory Effects: Beyond their metabolic roles, TZDs exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[7][8]

Quantitative Analysis of Thiazolidinedione Activity

The efficacy of different TZD compounds can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for several well-known thiazolidinediones.

Table 1: PPARγ Binding Affinities of Thiazolidinediones

| Compound | Binding Affinity (Kd) | Reference |

| Rosiglitazone | 43 nM | [9] |

| BRL 49653 | ~40 nM | [10] |

Table 2: In Vitro Potency of Thiazolidinediones

| Compound | Assay | Cell Line | EC50 | Reference |

| Rivoglitazone | PPARγ Activation | - | 43 nM | [11] |

| Troglitazone | Apoptosis Induction | Various Cancer Cells | ~25 µM (IC50) | [12] |

| Ciglitazone | Apoptosis Induction | Various Cancer Cells | ~25 µM (IC50) | [12] |

Table 3: Clinical Efficacy of Thiazolidinediones in Type 2 Diabetes

| Compound | Parameter | Baseline Value | Change after Treatment | Study Duration | Reference |

| Pioglitazone | HbA1c | 7.7% | -0.47% (vs. placebo) | 24 weeks | [13] |

| Thiazolidinediones (general) | HbA1c | ~9.1% | -0.99% (placebo-subtracted) | Not Specified | [14] |

| Thiazolidinediones (general) | HbA1c | Not Specified | -1.0% to -1.25% | 3-6 months | [15] |

| Darglitazone | Plasma Free Fatty Acids (Rₐ) | Not Specified | +114% (basal), -67% (hyperinsulinemic) | 3 weeks | [16] |

| Rosiglitazone | Plasma Free Fatty Acids (Rₐ) | Not Specified | Increased (basal) | 3 weeks | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of thiazolidinediones.

PPARγ Competitive Binding Assay (TR-FRET)

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD). It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

GST-tagged PPARγ-LBD

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)

-

Test compounds

-

Assay buffer

-

384-well microplate

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare a 2X solution of the test compound and a 2X solution of a known PPARγ ligand (positive control) in the assay buffer. Also, prepare a 2X solution of the GST-PPARγ-LBD and a 4X solution of the Terbium-anti-GST antibody and the fluorescent ligand mix.

-

Assay Plate Setup: Add 10 µL of the 2X test compound or control to the appropriate wells of the 384-well plate.

-

Addition of Receptor and Probe: Add 5 µL of the 2X GST-PPARγ-LBD to each well. Then, add 5 µL of the 4X antibody/fluorescent ligand mix to all wells.

-

Incubation: Incubate the plate at room temperature for 1 to 24 hours, protected from light.[18] Optimal incubation time should be determined experimentally.[18]

-

Data Acquisition: Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (fluorescent ligand).[9][19]

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). The displacement of the fluorescent ligand by the test compound will result in a decrease in the TR-FRET ratio. Determine the IC50 value of the test compound from a dose-response curve.

PPARγ Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression vector for human PPARγ

-

Reporter vector containing a PPRE driving the expression of a luciferase gene

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a known PPARγ agonist (positive control). Incubate for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.[20]

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate and add the luciferase assay reagent.[20][21]

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. Determine the EC50 value of the test compound from a dose-response curve.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells, providing an indication of glucose transport activity.

Materials:

-

Adherent or suspension cells

-

Cell culture medium (glucose-free and regular)

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Test compounds

-

Insulin (positive control)

-

Phloretin or other glucose uptake inhibitors (negative control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to grow overnight.[2]

-

Glucose Starvation: Remove the regular culture medium and replace it with glucose-free medium. Incubate the cells for 1-2 hours to deplete intracellular glucose stores.[1]

-

Treatment: Treat the cells with the test compounds at various concentrations in glucose-free medium. Include wells with insulin as a positive control and a glucose uptake inhibitor as a negative control. Incubate for the desired period (e.g., 1 hour).

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[2][22] Incubate for 20-60 minutes at 37°C.[1][23]

-

Washing: Remove the 2-NBDG containing medium and wash the cells twice with cold PBS to remove extracellular 2-NBDG.[1]

-

Data Acquisition:

-

Fluorescence Microscopy: Add assay buffer and visualize the cells under a fluorescence microscope using a FITC filter set (excitation ~465-495 nm, emission ~520-540 nm).[23]

-

Flow Cytometry: Detach the cells (if adherent) and resuspend them in FACS buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the FL1 channel.[1]

-

-

Data Analysis: Quantify the mean fluorescence intensity of the cells. Compare the fluorescence of treated cells to that of control cells to determine the effect of the test compound on glucose uptake.

Anti-Cancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which can be indicative of a compound's cytotoxic or anti-proliferative effects.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS or serum-free medium)[24]

-

Test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.[25]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a further 24-72 hours, depending on the experimental design.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24][26] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[25][26]

-

Data Acquisition: Shake the plate for a few minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 560-590 nm using a microplate reader.[24][26]

-

Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of the test compound from a dose-response curve.

In Vitro Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

-

Human airway smooth muscle (HASM) cells or other relevant cell type

-

Cell culture medium and reagents

-

Pro-inflammatory stimulus (e.g., IL-1β, TNF-α)[7]

-

Test compounds

-

ELISA kits for the cytokines of interest (e.g., IL-6, RANTES)[7]

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed HASM cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add the pro-inflammatory stimulus (e.g., IL-1β at 1 ng/mL or TNF-α at 10 ng/mL) to the wells and incubate for 24 hours.[7]

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

ELISA: Perform an ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage inhibition of cytokine release by the test compound compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of thiazolidinediones and the workflows of the described experimental protocols.

PPARγ Signaling Pathway

Caption: The PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflow: PPARγ Competitive Binding Assay (TR-FRET)

Caption: Workflow for the PPARγ competitive binding assay.

Experimental Workflow: 2-NBDG Glucose Uptake Assay

Caption: Workflow for the 2-NBDG glucose uptake assay.

Conclusion

Thiazolidinediones represent a significant class of therapeutic agents with a well-defined mechanism of action centered on the activation of PPARγ. This guide has provided a detailed overview of their biological activities, quantitative data on their efficacy, and comprehensive protocols for their preclinical evaluation. The presented information and methodologies are intended to facilitate further research and development in this important area of metabolic and inflammatory disease therapeutics.

References

- 1. biocompare.com [biocompare.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. uth.edu [uth.edu]

- 4. Deciphering the Roles of Thiazolidinediones and PPARγ in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial [e-dmj.org]

- 14. Factors associated with the effect-size of thiazolidinedione (TZD) therapy on HbA1c: a meta-analysis of published randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. medscape.com [medscape.com]

- 16. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit - Creative BioMart [creativebiomart.net]

- 20. med.emory.edu [med.emory.edu]

- 21. assaygenie.com [assaygenie.com]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. scholarworks.uark.edu [scholarworks.uark.edu]

- 24. researchhub.com [researchhub.com]

- 25. bds.berkeley.edu [bds.berkeley.edu]

- 26. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Spectroscopic Characterization of Novel Tetrazolidine Derivatives: A Technical Guide

Introduction

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of heterocyclic scaffolds, tetrazolidine derivatives and related nitrogen-rich heterocycles such as tetrazoles and thiazolidinones have garnered significant attention from the scientific community. These classes of compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and antioxidant properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their unique three-dimensional structures, which govern their interactions with biological targets.

This technical guide provides an in-depth overview of the spectroscopic techniques that are essential for the unequivocal structure elucidation and characterization of novel tetrazolidine-related derivatives, with a focus on tetrazoles and thiazolidinones for which extensive data is available. It is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and analysis of these promising compounds. The guide details the experimental protocols for synthesis and analysis, presents key spectroscopic data in a structured format, and provides visual workflows to illustrate the logical progression of these scientific endeavors.

Experimental Protocols: Synthesis of Precursor and Final Derivatives

The synthesis of tetrazole and thiazolidinone derivatives often proceeds through a common intermediate, a Schiff base (or imine), which is typically formed by the condensation of an amine with an aldehyde or ketone.[4][5][6]

General Protocol for Synthesis of Schiff Bases

Schiff bases are versatile precursors for a variety of heterocyclic compounds.[6] The general procedure involves the reaction of a primary amine with a carbonyl compound.

-

Reactant Preparation: Equimolar amounts of a primary aromatic amine and a substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.[6]

-

Catalysis: A catalytic amount of glacial acetic acid is added to the mixture to facilitate the condensation reaction.[4][6]

-

Reaction: The mixture is refluxed for a period of 4 to 16 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5][6]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to crystallize. The solid product is then filtered, washed with cold solvent, and recrystallized from a suitable solvent like ethanol to achieve high purity.[6]

General Protocol for Synthesis of Tetrazole Derivatives

Tetrazole rings are commonly synthesized via the cycloaddition reaction of an imine (Schiff base) with sodium azide.[4][7]

-

Reactant Preparation: The previously synthesized Schiff base is dissolved in a dry solvent such as dioxane or tetrahydrofuran (THF).[4][6]

-

Cycloaddition: An equimolar amount of sodium azide (NaN₃) is added to the solution.[6]

-

Reaction: The reaction mixture is refluxed for 4 to 62 hours.[6][8] The reaction is monitored using TLC.

-

Isolation and Purification: After cooling, the solid product is precipitated, filtered, and washed. Recrystallization from a solvent like absolute ethanol is performed to yield the purified tetrazole derivative.[6]

General Protocol for Synthesis of Thiazolidinone Derivatives

Thiazolidinones are typically prepared by the cyclocondensation reaction of Schiff bases with a sulfur-containing reagent, most commonly thioglycolic acid.[5][7]

-

Reactant Preparation: A Schiff base is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5][7]

-

Cyclocondensation: Thioglycolic acid is added to the solution.[5]

-

Reaction: The mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.

-

Isolation and Purification: The solvent is typically removed under reduced pressure, and the resulting crude product is purified, often through recrystallization, to obtain the final thiazolidinone derivative.[5]

Spectroscopic Characterization Techniques

The structural elucidation of newly synthesized compounds relies on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR spectra are typically recorded on a spectrophotometer using KBr pellets. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.[2][8]

Data Presentation: The presence of key functional groups is confirmed by characteristic absorption bands.

| Functional Group | Moiety | Characteristic Wavenumber (cm⁻¹) | Source(s) |

| Carbonyl (C=O) | Amide in Thiazolidinone | 1705 - 1746 | [7][9] |

| Azomethine (C=N) | Schiff Base Intermediate | 1603 - 1689 | [5][8] |

| Amine (N-H) | Primary Amine | 3249 - 3448 (asymm/sym) | [7][10] |

| Azide (N₃) | Tetrazole Precursor | ~2129 | [7] |

| Tetrazole Ring | C-N, N-N, N=N vibrations | 1022 - 1509 | [11] |

| Aromatic C-H | Phenyl rings | ~3062 | [7] |

| Thiol (S-H) | Thiazolidinone Precursor | ~2328 | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300-600 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard.[2][3][9] 2D NMR experiments like COSY, HSQC, and HMBC can be used for more complex structural assignments.[13]

Data Presentation: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹H NMR Data

| Proton | Moiety | Representative Chemical Shift (δ ppm) | Source(s) |

| Amide (N-H) | Thiazolidinone/Amide | 8.75 - 13.24 | [9][10] |

| Methine (=CH-) | Benzylidene group | 7.94 - 8.62 | [2][9] |

| Aromatic (Ar-H) | Phenyl rings | 7.14 - 8.97 | [2][14] |

| Methylene (-S-CH₂-) | Thiazolidinone ring | ~4.08 | [15] |

| Methylene (-N-CH₂-) | Linker | 4.07 - 4.16 | [2] |

¹³C NMR Data

| Carbon | Moiety | Representative Chemical Shift (δ ppm) | Source(s) |

| Carbonyl (C=O) | Thiazolidinone ring | 166 - 168 | [9] |

| Tetrazole Ring (C₅) | Mesoionic Tetrazole | 162 - 163 | [16] |

| Azomethine (C=N) | Schiff Base | 150 - 151 | [17] |

| Aromatic (Ar-C) | Phenyl rings | 115 - 143 | [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation patterns.

Experimental Protocol: Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) to determine the accurate mass.[2][3] The analysis provides the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound.[2]

Data Presentation: The primary data point is the mass-to-charge ratio (m/z) of the molecular ion.

| Compound Type | Ion | Expected m/z | Source(s) |

| Thiazolidinedione Derivative | [M+H]⁺ | 392, 422, 484 | [2] |

| Thiazolidinone Derivative | M⁺ | 267, 341 | [18] |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | M⁺ | 296.9459 | [9] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. It can be particularly useful for studying compounds with conjugated systems and for observing phenomena like solvatochromism.[16]

Experimental Protocol: UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., n-hexane, THF, methanol, water), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[16]

Single Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a molecule and its packing in the crystal lattice. It provides an unequivocal confirmation of the stereochemistry and conformation of the synthesized compound.[19][20][21]

Experimental Protocol: A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected, and the structure is solved and refined using specialized software to yield a detailed 3D model of the molecule.[21]

Conclusion

The successful characterization of novel tetrazolidine derivatives and their analogues is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. A logical workflow, beginning with synthesis and purification, followed by a comprehensive analysis using FT-IR, NMR, and mass spectrometry, forms the backbone of structural elucidation. Additional methods like UV-Vis spectroscopy and single-crystal X-ray diffraction provide further crucial insights into the electronic properties and absolute configuration of these molecules, respectively. By following the detailed protocols and data interpretation frameworks outlined in this guide, researchers can confidently and accurately characterize novel heterocyclic compounds, paving the way for their further development as potential therapeutic agents.

References

- 1. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 5. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. impactfactor.org [impactfactor.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. novapublishers.com [novapublishers.com]

- 21. mdpi.com [mdpi.com]

Foundational studies on the structure-activity relationship of Thiazolidinediones.

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinediones (TZDs), a class of synthetic compounds built upon a five-membered heterocyclic scaffold, have garnered significant attention in medicinal chemistry for their diverse biological activities. Initially rising to prominence as potent insulin sensitizers for the management of type 2 diabetes mellitus, their therapeutic potential has since expanded to encompass roles in inflammation, cancer, and neurodegenerative diseases. This technical guide delves into the foundational structure-activity relationships (SAR) of thiazolidinediones, providing a comprehensive overview of the key structural modifications that govern their interaction with various biological targets. This document summarizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows central to TZD research.

Quantitative Structure-Activity Relationship Data

The biological activity of thiazolidinedione derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for TZD derivatives against key molecular targets.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists

Thiazolidinediones exert their insulin-sensitizing effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The quintessential pharmacophore for PPARγ agonism consists of a thiazolidinedione head group, a central phenyl ring, and a hydrophobic tail.

| Compound | R (Substitution on Phenyl Ring) | X (Linker) | Y (Hydrophobic Tail) | IC50 (µM) | Reference |

| Rosiglitazone | H | OCH₂ | Pyridine | 0.045 | [1] |

| Pioglitazone | H | OCH₂CH₂ | Ethyl-Pyridine | - | |

| Troglitazone | CH₃ | O | Chromane | 0.013 | [1] |

| 1 | 4-OCH₃ | OCH₂ | Benzene | - | |

| 2 | 4-Cl | OCH₂ | Benzene | - |

Table 1: SAR of Thiazolidinedione Derivatives as PPARγ Agonists. The table highlights the impact of substitutions on the central phenyl ring (R), the linker region (X), and the hydrophobic tail (Y) on the half-maximal inhibitory concentration (IC50) for PPARγ.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of the insulin signaling pathway, making it an attractive target for the treatment of type 2 diabetes and obesity. Thiazolidinedione-based compounds have been explored as PTP1B inhibitors.

| Compound | R1 (Substitution on Benzylidene Ring) | R2 (Substitution on Benzylidene Ring) | IC50 (µM) | Reference |

| 3a | H | H | >100 | [2] |

| 3b | 2-OH | H | 25.0 | [2] |

| 3c | 4-OH | H | 15.0 | [2] |

| 3d | 2-COOH | H | 8.0 | [2] |

| 3e | 4-COOH | H | 5.0 | [2] |

| 46 | 3-OCH₃, 4-O(CH₂)₂-Ph | - | 1.1 | [3] |

| 15 (Imidazolidinedione) | 3-(2,4-dichlorobenzyloxy) | 1-(2,4-dichlorobenzyl) | 0.57 | [3] |

Table 2: SAR of Benzylidene-Thiazolidinedione Derivatives as PTP1B Inhibitors. This table illustrates how substitutions on the benzylidene moiety influence the inhibitory activity against PTP1B.

Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Certain thiazolidinedione derivatives have shown potent inhibitory activity against this enzyme.

| Compound | R (Substitution on Benzylidene Ring) | IC50 (µM) | Reference |

| 5a | 4-NO₂ | 0.22 | [4] |

| 8b | Benzothiazole derivative | 0.16 | [4] |

| Zopolrestat (Reference) | - | 0.0031 | [4] |

Table 3: SAR of Thiazolidinedione Derivatives as Aldose Reductase Inhibitors. This table showcases the inhibitory potency of TZD derivatives against aldose reductase.

α-Glucosidase Inhibitors

α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help control postprandial hyperglycemia.

| Compound | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Heterocycle) | IC50 (µM) | Reference |

| 5k | 4-Cl | Thiazolidinedione | 20.95 | |

| 6a | 2-OH | Rhodanine | 16.11 | |

| 6b | 2,4-di-OH | Rhodanine | 7.72 | |

| 6e | 4-Br | Rhodanine | 7.91 | |

| 6h | 2-Cl | Rhodanine | 6.59 | |

| 6k | 2,4-di-Cl | Rhodanine | 5.44 | |

| Acarbose (Reference) | - | - | 817.38 |

Table 4: SAR of Thiazolidinedione and Rhodanine Derivatives as α-Glucosidase Inhibitors. This table compares the inhibitory activities of various derivatives against α-glucosidase.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust SAR studies. This section outlines the methodologies for key in vitro assays used to evaluate the biological activity of thiazolidinedione derivatives.

Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation

Objective: To synthesize 5-arylidene-2,4-thiazolidinedione derivatives through the Knoevenagel condensation of 2,4-thiazolidinedione with various aromatic aldehydes.

Materials:

-

2,4-Thiazolidinedione

-

Substituted aromatic aldehydes

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-thiazolidinedione (0.188 mol) and the desired substituted benzaldehyde (0.188 mol).

-

Suspend the reactants in toluene.

-

Add a catalytic amount of piperidine (1 mL) to the mixture.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing for an additional 6-7 hours after the complete removal of water, when the temperature of the reaction mixture rises above 110°C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold, dry toluene followed by dry ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain the desired 5-arylidene-2,4-thiazolidinedione derivative.

In Vitro PPARγ Transactivation Assay

Objective: To determine the ability of thiazolidinedione derivatives to activate the transcriptional activity of PPARγ in a cell-based assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and antibiotics

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Test compounds (thiazolidinedione derivatives) dissolved in DMSO

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in 24-well plates at an appropriate density and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compounds or Rosiglitazone. Include a vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to the total protein concentration in each well.

-

Calculate the fold induction of luciferase activity for each compound relative to the vehicle control.

-

Determine the EC50 value for each active compound by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory effect of thiazolidinedione derivatives on the enzymatic activity of aldose reductase.

Materials:

-

Rat kidney homogenate (source of aldose reductase)

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution

-

DL-glyceraldehyde (substrate)

-

Test compounds (thiazolidinedione derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the enzyme solution from rat kidney homogenate through a series of centrifugation and ammonium sulfate precipitation steps.

-

In a quartz cuvette, prepare the reaction mixture containing:

-

0.2 mL phosphate buffer

-

0.1 mL NADPH solution

-

0.1 mL of the test compound at the desired concentration

-

2.4 mL distilled water

-

-

Initiate the enzymatic reaction by adding 0.1 mL of the enzyme solution to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 37°C. This decrease corresponds to the oxidation of NADPH.

-

Perform a control experiment without the inhibitor to determine the uninhibited enzyme activity.

-

Calculate the percentage of inhibition for each compound at a specific concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.

In Vitro α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory potential of thiazolidinedione derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Test compounds (thiazolidinedione derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Perform control experiments with and without the enzyme to determine 100% and 0% enzyme activity, respectively.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in thiazolidinedione research.

PPARγ Signaling Pathway

Caption: PPARγ signaling pathway activated by thiazolidinediones.

PTP1B in Insulin Signaling

Caption: Role of PTP1B in the insulin signaling pathway.

Polyol Pathway and Aldose Reductase

References

- 1. Thiazolidinediones/PPARγ agonists and fatty acid synthase inhibitors as an experimental combination therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Synthesis and Characterization of Tetrazolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial synthesis and characterization of tetrazolidine analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and application of these promising molecules.

Introduction to Tetrazolidine Analogs

Tetrazolidine analogs are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. The two primary derivatives explored in this guide are tetrazolidin-5-ones and tetrazolidine-5-thiones, which are structurally related to the well-studied thiazolidinediones (TZDs). The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This has led to their investigation in various therapeutic areas, including as anti-diabetic and anti-cancer agents. The core structure's versatility allows for substitutions at various positions, enabling the modulation of their physicochemical and biological properties.

Synthesis of Tetrazolidine Analogs

The primary synthetic route to tetrazolidine-5-ones and their thione counterparts involves a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry for constructing five-membered rings.

General Synthetic Scheme

A common approach involves the reaction of an isocyanate or isothiocyanate with an azide derivative. A generalized scheme for the synthesis of N-substituted tetrazolidin-5-ones is presented below.

Caption: General synthesis of tetrazolidin-5-ones via [3+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of 1-Aryl-4-substituted-tetrazolidin-5-ones

This protocol describes a representative one-pot synthesis of N-aryl tetrazolidinones.

Materials:

-

Substituted aniline

-

Triphosgene or a corresponding chloroformate

-

Sodium azide

-

Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

-

Triethylamine (as a base)

Procedure:

-

In situ generation of isocyanate: To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of triphosgene (0.4 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Cycloaddition: To the reaction mixture containing the in situ generated isocyanate, sodium azide (1.5 eq) is added. The mixture is then refluxed for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Note: For the synthesis of tetrazolidine-5-thiones, the corresponding isothiocyanates are used as starting materials.

Characterization of Tetrazolidine Analogs

The structural elucidation and confirmation of the synthesized tetrazolidine analogs are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for representative tetrazolidinone and tetrazolidinethione derivatives.

Table 1: 1H and 13C NMR Spectral Data for a Representative 1,4-Diphenyltetrazolidin-5-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H NMR | 7.20 - 7.50 | m | Aromatic protons |

| 5.85 | s | CH proton at C5 (if present) | |

| 13C NMR | 155.0 | - | C=O (carbonyl carbon) |

| 135.0 - 140.0 | - | Aromatic C (ipso) | |

| 120.0 - 130.0 | - | Aromatic CH | |

| 85.0 | - | C5 (if substituted) |

Table 2: FT-IR Characteristic Absorption Bands for Tetrazolidine Analogs

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Tetrazolidinone) | 1700 - 1750 | Strong |

| C=S Stretch (Tetrazolidinethione) | 1200 - 1300 | Strong |

| N-N=N Stretch (Azide precursor) | 2100 - 2160 | Strong |

| C-N Stretch | 1300 - 1400 | Medium |

Table 3: Mass Spectrometry Fragmentation Pattern for a Representative 1,4-Disubstituted Tetrazolidin-5-one

| m/z Value | Proposed Fragment Ion |

| [M]+ | Molecular ion |

| [M - 28]+ | Loss of N2 |

| [M - R-NCO]+ | Loss of isocyanate moiety |

| [R-N]+ | Fragment corresponding to the substituent on nitrogen |

Detailed Experimental Protocol: Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Absorption bands are reported in wavenumbers (cm-1).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Data is reported as mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathways

Tetrazolidine analogs, particularly those structurally related to thiazolidinediones, have shown promise as modulators of key signaling pathways implicated in metabolic diseases and cancer.

Anti-Diabetic Activity: PPARγ Agonism

Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Activation of PPARγ by ligands like TZDs leads to the transcription of genes involved in insulin sensitization.[2] Tetrazolidinone analogs are being investigated for similar activity.

Caption: PPARγ signaling pathway activated by tetrazolidinone analogs.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of TZD derivatives, and by extension, tetrazolidine analogs. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The proposed mechanisms involve both PPARγ-dependent and -independent pathways.

Caption: Proposed anti-cancer signaling pathways of tetrazolidinone analogs.

Conclusion

This technical guide provides a foundational understanding of the initial synthesis and characterization of tetrazolidine analogs. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising biological activities of these compounds, particularly in the context of metabolic diseases and oncology, warrant further investigation to unlock their full therapeutic potential. Future studies should focus on expanding the library of tetrazolidine derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles.

References

The Tetrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and metabolic stability have established it as a critical component in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the tetrazole core, including its synthesis, key physicochemical and biological properties, and its role in modulating critical signaling pathways, with a focus on applications in drug development.

Physicochemical Properties of Tetrazole Derivatives

The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group, sharing a similar acidic pKa value and planar structure.[1][2] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in a drug candidate, which can lead to improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability.[1][3][4] The high nitrogen content of the tetrazole ring also contributes to its metabolic robustness, as it is less susceptible to common metabolic pathways.[5]

A summary of key physicochemical properties for a selection of tetrazole derivatives is presented in Table 1. This data highlights the tunability of these properties through substitution at the C5 and N1/N2 positions of the tetrazole ring.

| Compound/Derivative | Molecular Weight ( g/mol ) | pKa | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |

| 1H-Tetrazole | 70.05 | 4.89 | -0.73 | 1 | 4 | [2] |

| 5-Phenyl-1H-tetrazole | 146.15 | 4.4 | 1.25 | 1 | 4 | [6] |

| Losartan | 422.91 | 6.2 (tetrazole) | 4.3 | 1 | 5 | [7] |

| Valsartan | 435.52 | 4.7 (tetrazole) | 4.9 | 2 | 5 | [8] |

| Candesartan | 440.45 | 5.8 (tetrazole) | 3.5 | 2 | 6 | [9] |

Table 1: Physicochemical Properties of Selected Tetrazole-Containing Compounds.

Biological Activities and Structure-Activity Relationships